5‑Bromo‑PNA Oligomer Enhances DNA Duplex Tm by +4.2°C and RNA Duplex Tm by +2.3°C vs. Unmodified PNA
When incorporated into a heptameric PNA oligomer (PNA4), the 5‑bromouracil acetic acid building block produced a DNA duplex melting temperature (Tm) of 54.5°C and an RNA duplex Tm of 56.8°C. In contrast, the unmodified uracil‑based PNA (PNA1) gave Tm values of 50.3°C (DNA) and 54.5°C (RNA). The resulting ΔTm of +4.2°C (DNA) and +2.3°C (RNA) indicates that the 5‑Br substituent stabilizes both PNA·DNA and PNA·RNA duplexes more effectively than the 5‑H analog. This enhancement is attributed to the electron‑withdrawing effect of bromine strengthening the XU–A hydrogen bond and to improved base‑stacking interactions from the larger, more polarizable bromine atom [1].
| Evidence Dimension | Thermal stability (Tm) of PNA–DNA and PNA–RNA duplexes |
|---|---|
| Target Compound Data | PNA4 (5‑BrU): Tm = 54.5°C (DNA), 56.8°C (RNA) |
| Comparator Or Baseline | PNA1 (unmodified uracil): Tm = 50.3°C (DNA), 54.5°C (RNA) |
| Quantified Difference | +4.2°C (DNA), +2.3°C (RNA) |
| Conditions | Heptameric PNA oligomers (Ac‑GTAGATC‑CONH₂ motif), UV‑melting at 260 nm, pH 7.0 phosphate buffer |
Why This Matters
The superior duplex stabilization directly translates into higher target affinity and specificity, making the 5‑Br building block the preferred choice when designing PNA probes or therapeutics that require stronger and more selective nucleic acid binding than the parent uracil‑PNA achieves.
- [1] K. S. K. Murugan et al., “Synthesis and DNA/RNA complementation studies of peptide nucleic acids containing 5‑halouracils,” MedChemComm, vol. 8, pp. 385–389, 2017. Table 2. View Source
